

# (Phe13,Tyr19)-MCH: A Technical Guide for the Investigation of Energy Homeostasis

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## Compound of Interest

Compound Name: (Phe13,Tyr19)-MCH (human, mouse, rat)

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## Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain critically involved in the regulation of energy balance.[1][2] Extensive research has established MCH as a potent orexigenic factor, stimulating food intake and promoting weight gain.[1][3] Its actions are mediated through the MCH receptor 1 (MCHR1), a G protein-coupled receptor widely expressed in the central nervous system.[4][5] The MCH system has therefore emerged as a significant target for the development of therapeutics aimed at treating obesity and other metabolic disorders.

(Phe13,Tyr19)-MCH is a synthetic analog of human MCH, specifically designed for use as a research tool. In this analog, the native tyrosine at position 13 is replaced with phenylalanine, and the valine at position 19 is replaced with tyrosine. This modification allows for stable radioiodination, making [<sup>125</sup>I]-(Phe13,Tyr19)-MCH a valuable radioligand for the characterization and quantification of MCH receptors. While primarily utilized for in vitro receptor binding assays, studies have indicated that (Phe13,Tyr19)-MCH functionally mimics the orexigenic properties of native MCH, suggesting its potential utility in in vivo studies of energy homeostasis.

This technical guide provides an in-depth overview of (Phe13,Tyr19)-MCH as a tool for studying energy homeostasis. It includes a summary of its binding characteristics, its effects on

food intake and energy expenditure, detailed experimental protocols, and a visual representation of the MCH signaling pathway.

## Data Presentation

### Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of (Phe13,Tyr19)-MCH and native MCH in the study of energy homeostasis.

Table 1: Receptor Binding Affinity of (Phe13,Tyr19)-MCH Analog

Radioligand	Cell Line/Tissue	Binding Parameter	Value	Reference
[ <sup>125</sup> I]-[D-Phe13, Tyr19]-MCH	Mouse Melanoma Cells	Kd	122.7 ± 15.3 pM	

Note: This data is for the D-isomer of the Phe13 substitution, which has been shown to have a higher affinity. It is presented here as an indicator of the high-affinity binding achievable with this class of analog.

Table 2: In Vivo Effects of Native MCH on Food Intake and Body Weight

Peptide	Species	Route of Administration	Dose	Effect	Time Point	Reference
MCH	Rat	Intracerebroventricular (ICV)	1.5 µg	325 ± 7% increase in food intake	2 hours	
MCH	Rat	Intracerebroventricular (ICV)	15 µg	462 ± 30% increase in food intake	2 hours	
MCH	Rat	Intracerebroventricular (ICV)	5 µg (twice daily)	197 ± 9% increase in food intake	2 hours (first 5 days)	
MCH	Mouse	Intracerebroventricular (ICV) Infusion	10 µg/day	Significant increase in body weight	14 days	[4]
MCH	Rat	Intracerebroventricular (ICV) Infusion	30 µg/day	23% increase in food intake, 38% increase in body weight	Chronic	[1]

Note: As specific quantitative in vivo data for (Phe13,Tyr19)-MCH is not readily available in the public domain, data for the native MCH peptide is provided as a proxy. It has been reported that (Phe13,Tyr19)-MCH stimulates food intake in a manner similar to native MCH.

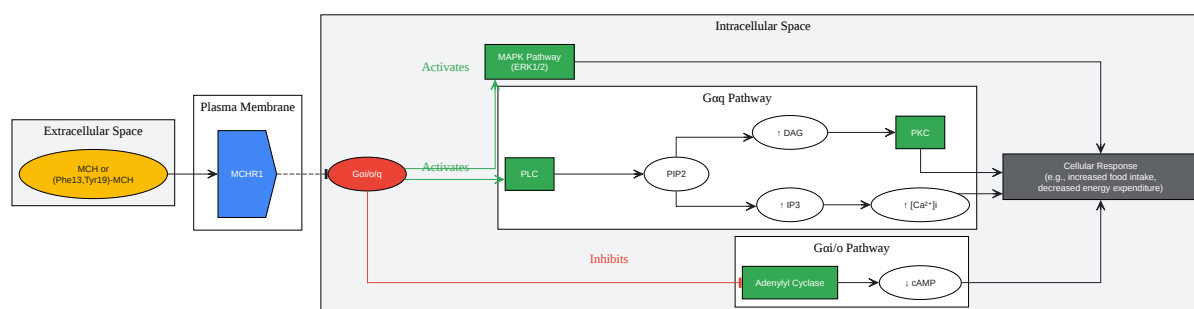
Table 3: In Vivo Effects of Native MCH on Energy Expenditure

Peptide	Species	Route of Administration	Dose	Effect	Parameter Measured	Reference
MCH	Mouse	Intracerebroventricular (ICV) Infusion	Not specified	Decrease in energy expenditure	Not specified	

Note: Quantitative data on the specific impact of MCH on energy expenditure parameters like oxygen consumption or heat production is limited. The cited study indicates a general decrease.

## Mandatory Visualization

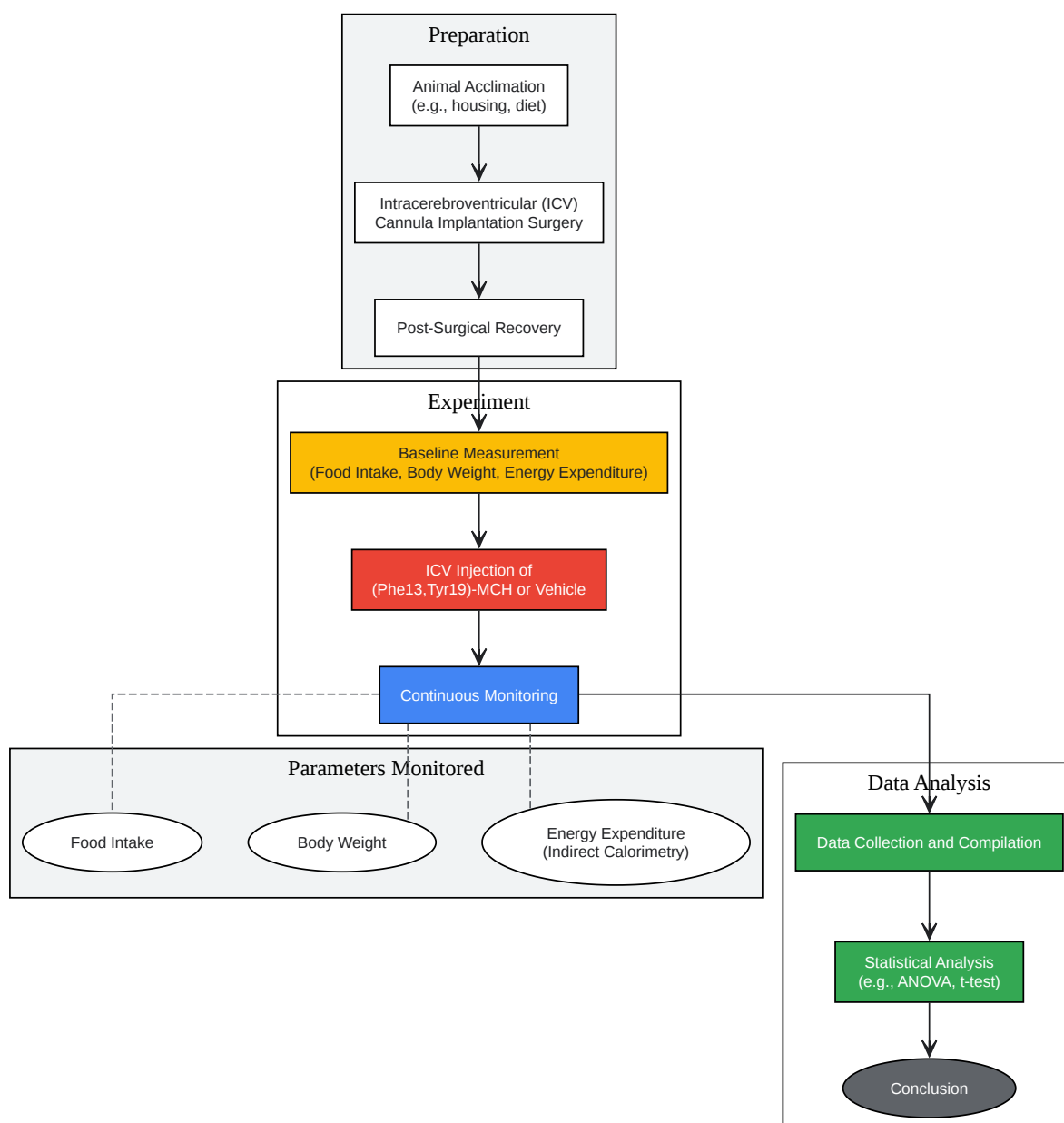
### MCH Signaling Pathway



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Caption: MCH Receptor 1 (MCHR1) Signaling Pathway.

## Experimental Workflow for In Vivo Studies



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Caption: Workflow for studying (Phe13,Tyr19)-MCH's in vivo effects.

## Experimental Protocols

### Radioligand Binding Assay for MCHR1

This protocol is adapted for determining the binding affinity of ligands to the MCH1 receptor using [ $^{125}$ I]-(Phe13,Tyr19)-MCH.

#### Materials:

- Cell membranes prepared from cells stably expressing MCHR1 (e.g., HEK293 or CHO cells).
- [ $^{125}$ I]-(Phe13,Tyr19)-MCH (radioligand).
- Unlabeled (Phe13,Tyr19)-MCH or other test compounds.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 2 mM EGTA, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
- Filtration apparatus (cell harvester).
- Scintillation cocktail and counter.

#### Procedure:

- Membrane Preparation: Thaw the MCHR1-expressing cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 5-20  $\mu$ g/well .
- Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 200  $\mu$ L):
  - Total Binding: Add 50  $\mu$ L of Assay Buffer, 50  $\mu$ L of radioligand at the desired concentration (e.g., 0.1-0.2 nM), and 100  $\mu$ L of the membrane suspension.

- Non-specific Binding: Add 50  $\mu$ L of a high concentration of unlabeled MCH (e.g., 1  $\mu$ M), 50  $\mu$ L of radioligand, and 100  $\mu$ L of the membrane suspension.
- Competition Binding: Add 50  $\mu$ L of the unlabeled test compound at various concentrations, 50  $\mu$ L of radioligand, and 100  $\mu$ L of the membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold Wash Buffer.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- Data Analysis:
  - Specific binding is calculated as Total Binding - Non-specific Binding.
  - For saturation binding experiments, determine the  $K_d$  (dissociation constant) and  $B_{max}$  (maximum number of binding sites) by non-linear regression analysis of the specific binding data.
  - For competition binding experiments, determine the  $IC_{50}$  value (concentration of competitor that inhibits 50% of specific binding) and calculate the  $K_i$  (inhibition constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Intracerebroventricular (ICV) Injection and Food Intake Measurement in Rodents

This protocol describes the procedure for administering (Phe13,Tyr19)-MCH directly into the brain and subsequently measuring its effect on food intake and body weight.

Materials:

- Stereotaxic apparatus.
- Anesthetic (e.g., isoflurane).



- Surgical tools for cannula implantation.
- Guide cannula and dummy cannula.
- Injection syringe (e.g., Hamilton syringe) and tubing.
- (Phe13,Tyr19)-MCH dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.
- Vehicle control (aCSF or saline).
- Metabolic cages with automated food intake monitoring systems or pre-weighed food hoppers.
- Animal scale.

#### Procedure:

- Cannula Implantation:
  - Anesthetize the animal and secure it in the stereotaxic apparatus.
  - Surgically implant a guide cannula into a lateral ventricle using predetermined stereotaxic coordinates.
  - Secure the cannula to the skull with dental cement and insert a dummy cannula to maintain patency.
  - Allow the animal to recover for at least one week.
- Acclimation:
  - Acclimate the cannulated animals to the testing environment (e.g., metabolic cages) and handling procedures for several days.
- Injection:
  - Gently restrain the animal and remove the dummy cannula.

- Connect the injection syringe containing (Phe13,Tyr19)-MCH or vehicle to the internal cannula and insert it into the guide cannula.
- Infuse a small volume (e.g., 1-5  $\mu$ L) over 1-2 minutes.
- Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
- Replace the dummy cannula.
- Food Intake and Body Weight Measurement:
  - Immediately after the injection, return the animal to its cage with free access to food and water.
  - Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using automated systems or by weighing the food hopper.
  - Record the animal's body weight at the beginning and end of the experiment.
- Data Analysis:
  - Calculate the change in food intake and body weight for each animal relative to its baseline and to the vehicle-treated control group.
  - Analyze the data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the treatment effects.

## Measurement of Energy Expenditure by Indirect Calorimetry

This protocol outlines the use of indirect calorimetry to assess the impact of (Phe13,Tyr19)-MCH on metabolic rate.

Materials:

- Indirect calorimetry system (e.g., CLAMS, TSE, or Sable Systems).

- Metabolic cages equipped with sensors for O<sub>2</sub> consumption and CO<sub>2</sub> production.
- ICV cannulated animals.
- (Phe13,Tyr19)-MCH and vehicle solutions.

#### Procedure:

- **System Calibration:** Calibrate the gas analyzers and flow rates of the indirect calorimetry system according to the manufacturer's instructions.
- **Animal Acclimation:** Place the animals in the metabolic cages for at least 24 hours before the experiment to acclimate to the new environment.
- **Baseline Measurement:** Record baseline O<sub>2</sub> consumption (VO<sub>2</sub>), CO<sub>2</sub> production (VCO<sub>2</sub>), and respiratory exchange ratio (RER = VCO<sub>2</sub>/VO<sub>2</sub>) for a stable period (e.g., 12-24 hours).
- **ICV Injection:** Briefly remove the animal from the cage, perform the ICV injection of (Phe13,Tyr19)-MCH or vehicle as described in the previous protocol, and immediately return it to the metabolic cage.
- **Post-Injection Monitoring:** Continue to record calorimetric data for at least 24 hours post-injection.
- **Data Analysis:**
  - Calculate the average VO<sub>2</sub>, VCO<sub>2</sub>, RER, and energy expenditure (heat production) for specific time blocks (e.g., light and dark cycles) before and after the injection.
  - The energy expenditure can be calculated using the Weir equation: Heat (kcal/hr) = [3.9 x VO<sub>2</sub> (L/hr)] + [1.1 x VCO<sub>2</sub> (L/hr)].
  - Compare the changes in metabolic parameters between the (Phe13,Tyr19)-MCH-treated and vehicle-treated groups using appropriate statistical methods.

## Conclusion

(Phe13,Tyr19)-MCH is a valuable pharmacological tool for the study of energy homeostasis, primarily through its use as a high-affinity radioligand for the MCH1 receptor. Its structural similarity and reported functional mimicry of native MCH also suggest its potential for in vivo investigations into the central regulation of food intake and energy expenditure. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and the pharmaceutical industry, ultimately contributing to a deeper understanding of the MCH system and the development of novel therapies for metabolic diseases. Further characterization of the in vivo metabolic effects of (Phe13,Tyr19)-MCH will be crucial to fully realize its potential as a comprehensive tool in this field of research.

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